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Compound of Interest

Compound Name: Dhodh-IN-13

Cat. No.: B6614584 Get Quote

For researchers and drug development professionals, understanding the selectivity of a

chemical probe is paramount to interpreting experimental results and predicting potential off-

target effects. This guide provides a comparative analysis of the off-target kinase inhibition

profile of Dhodh-IN-13, a dihydroorotate dehydrogenase (DHODH) inhibitor, with its parent

compound and other notable DHODH inhibitors.

Executive Summary
Dhodh-IN-13 is a structural analog of A771726 (also known as teriflunomide), the active

metabolite of the immunosuppressive drug leflunomide. While direct kinase screening data for

Dhodh-IN-13 is not publicly available, analysis of its parent compound and other DHODH

inhibitors reveals a varied landscape of kinase off-target effects. Brequinar, another potent

DHODH inhibitor, demonstrates high selectivity with minimal off-target kinase activity. In

contrast, teriflunomide has been shown to inhibit several kinases, most notably the PIM kinase

family, which may contribute to its known side-effect profile. This guide summarizes the

available quantitative data, provides detailed experimental methodologies for kinase profiling,

and visualizes the relevant biological pathway.

Comparative Analysis of DHODH Inhibitors
The following table summarizes the primary target potency and known off-target kinase

activities of Dhodh-IN-13 and its comparators.
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Compound
Primary
Target

IC50
(Primary
Target)

Off-Target
Kinase(s)

IC50 (Off-
Target
Kinase)

Kinase
Selectivity
Profile

Dhodh-IN-13
Rat Liver

DHODH
4.3 µM

Not publicly

available

Not publicly

available

Not publicly

available

A771726

(Teriflunomid

e)

Human

DHODH
411 nM[1] PIM1 Kinase 28.7 µM[1] Moderate

PIM2 Kinase 255 µM[1]

PIM3 Kinase 20.6 µM[1]

Leflunomide
Human

DHODH

(Metabolized

to A771726)

Tyrosine

Kinases
Not specified Moderate

Brequinar
Human

DHODH
~20 nM

Minimal

inhibition of

>400 kinases

Not

applicable
High

Experimental Protocols
The off-target kinase inhibition profiles are typically determined using large-panel kinase

screening assays. Below are detailed methodologies for representative screening platforms.

Radiometric Kinase Assay (as used for Teriflunomide
screening)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the

kinase.

Principle: Kinase activity is quantified by measuring the incorporation of 33P from

[γ-33P]ATP into a specific peptide or protein substrate. Inhibition of the kinase by a test

compound results in a decrease in radioactive signal from the substrate.

Procedure:
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A panel of over 600 kinases is tested in duplicate at a single concentration of the test

compound (e.g., 200 µM for Teriflunomide)[2].

The kinase reaction is initiated by adding [γ-33P]ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the radiolabeled substrate is separated from the residual

[γ-33P]ATP, typically by spotting the reaction mixture onto a filter membrane which

captures the substrate.

The radioactivity on the filter is measured using a scintillation counter.

The percentage of remaining kinase activity is calculated by comparing the signal in the

presence of the inhibitor to a DMSO control.

Follow-up: For identified hits, dose-response curves are generated by testing a range of

inhibitor concentrations to determine the IC50 value.

KINOMEscan™ Competition Binding Assay
(Representative Platform)
This is a high-throughput, affinity-based screening platform that measures the ability of a

compound to displace a ligand from the active site of a kinase.

Principle: The assay measures the binding of a test compound to a panel of DNA-tagged

kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test

compound is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates

stronger binding of the test compound.

Procedure:

A test compound is incubated with a panel of DNA-tagged recombinant human kinases.

The mixture is then passed over a column containing an immobilized, active-site directed

ligand.
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Kinases that are not bound to the test compound will bind to the immobilized ligand, while

kinases bound to the test compound will flow through.

The amount of kinase bound to the immobilized ligand is quantified using qPCR.

Results are typically reported as percent of control (%Ctrl), where a lower percentage

indicates stronger binding of the test compound. Dissociation constants (Kd) can also be

determined from dose-response curves.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, the target of the

compared inhibitors, and a typical kinase screening workflow.
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Caption: De novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.
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Caption: A generalized workflow for off-target kinase inhibition profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b6614584?utm_src=pdf-body-img
https://www.benchchem.com/product/b6614584?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6614584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Leflunomide Synergizes with Gemcitabine in Growth Inhibition of PC Cells and Impairs c-
Myc Signaling through PIM Kinase Targeting - PMC [pmc.ncbi.nlm.nih.gov]

2. Identification of direct teriflunomide targets using kinase screening assay [bio-protocol.org]

To cite this document: BenchChem. [Off-Target Kinase Inhibition Profile of Dhodh-IN-13: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6614584#off-target-kinase-inhibition-profile-of-dhodh-
in-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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